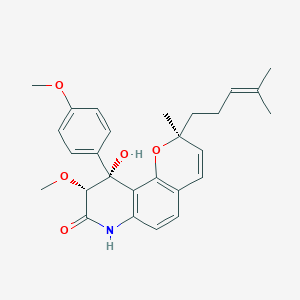
Yaequinolone J1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yaequinolone J1 is an antibiotic compound produced by the Penicillium species. It is known for its insecticidal properties and has been the subject of various synthetic studies due to its complex structure and significant biological activity .
Vorbereitungsmethoden
The synthesis of Yaequinolone J1 has been achieved through several routes. One notable method involves a five-step synthesis that includes the aryne insertion into the σ-C–N-bond of an unsymmetric imide, followed by a diastereoselective aldol cyclization . This method adheres to the principles of atom, step, and redox economy, making it an efficient synthetic route. Another approach involves the organocatalytic tandem Knoevenagel-electrocyclization of citral and 2-bromoresorcinol .
Analyse Chemischer Reaktionen
Yaequinolone J1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinolone derivatives, while reduction can yield hydroquinolone compounds .
Wissenschaftliche Forschungsanwendungen
Yaequinolone J1 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex synthetic routes and reaction mechanisms. In biology, it serves as an insecticidal agent, providing insights into the development of new pesticides. In medicine, its antibiotic properties make it a candidate for developing new antimicrobial agents. Industrially, this compound is explored for its potential in large-scale production of insecticides and antibiotics .
Wirkmechanismus
The mechanism of action of Yaequinolone J1 involves its interaction with bacterial type II topoisomerases, gyrase, and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. This compound converts these enzymes into toxic agents that fragment the bacterial chromosome, leading to cell death . This mechanism is similar to other quinolone antibiotics, which also target bacterial DNA replication machinery .
Vergleich Mit ähnlichen Verbindungen
Yaequinolone J1 is part of the quinolone family, which includes other compounds like nalidixic acid, ciprofloxacin, and levofloxacin. Compared to these compounds, this compound is unique due to its insecticidal properties and its complex synthetic routes. While other quinolones are primarily used as antibiotics, this compound’s dual role as an antibiotic and insecticide sets it apart .
Similar Compounds
- Nalidixic acid
- Ciprofloxacin
- Levofloxacin
- Norfloxacin
- Pefloxacin
This compound’s unique properties and versatile applications make it a compound of significant interest in various scientific fields.
Eigenschaften
Molekularformel |
C27H31NO5 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
(2S,9R,10R)-10-hydroxy-9-methoxy-10-(4-methoxyphenyl)-2-methyl-2-(4-methylpent-3-enyl)-7,9-dihydropyrano[2,3-f]quinolin-8-one |
InChI |
InChI=1S/C27H31NO5/c1-17(2)7-6-15-26(3)16-14-18-8-13-21-22(23(18)33-26)27(30,24(32-5)25(29)28-21)19-9-11-20(31-4)12-10-19/h7-14,16,24,30H,6,15H2,1-5H3,(H,28,29)/t24-,26-,27+/m0/s1 |
InChI-Schlüssel |
CPWPNTRWIIAFEG-DOEKTCAHSA-N |
Isomerische SMILES |
CC(=CCC[C@]1(C=CC2=C(O1)C3=C(C=C2)NC(=O)[C@@H]([C@]3(C4=CC=C(C=C4)OC)O)OC)C)C |
Kanonische SMILES |
CC(=CCCC1(C=CC2=C(O1)C3=C(C=C2)NC(=O)C(C3(C4=CC=C(C=C4)OC)O)OC)C)C |
Synonyme |
yaequinolone J1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


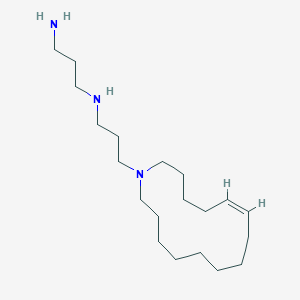
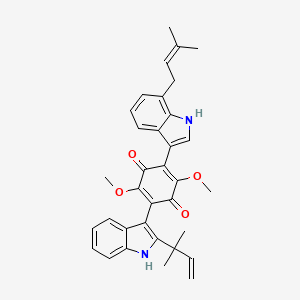
![6-[(4-Carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1243477.png)
![(2S,5R)-5-(3-Hydroxy-phenyl)-1-{2-[(S)-3-(4-hydroxy-phenyl)-2-mercapto-propionylamino]-acetyl}-pyrrolidine-2-carboxylic acid](/img/structure/B1243479.png)


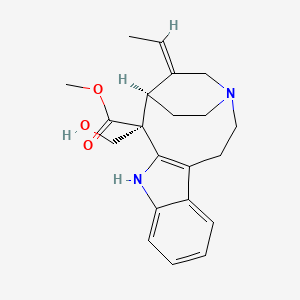
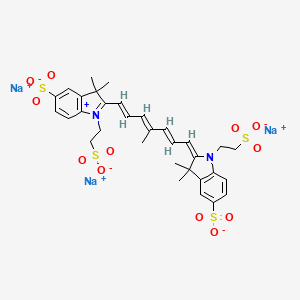


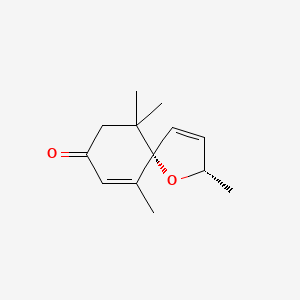

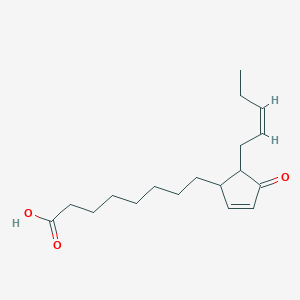
![(5R,6S,7R,9R,12S,13S,18R)-12,18-dihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-diene-11,16-dione](/img/structure/B1243497.png)
